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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)phenol

CAS No.: 49650-88-6

Cat. No.: B3425958

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]
3-(2-Hydroxyethoxy)phenol (CAS: 69623-64-5), often encountered as a synthesis impurity in

resorcinol-based polymers or a metabolite of ether-linked drugs, presents a unique analytical

challenge. Unlike its ortho (2-) and para (4-) isomers, the meta substitution pattern dictates a

specific fragmentation pathway that lacks the facile cyclization mechanisms seen in ortho-

derivatives.

This guide provides a definitive analysis of the mass spectrometric behavior of 3-(2-
Hydroxyethoxy)phenol. It contrasts the compound's fragmentation against its positional

isomers, offering a robust method for structural elucidation using LC-MS/MS and GC-MS.

Chemical Identity[3][4][5][8]
IUPAC Name: 3-(2-Hydroxyethoxy)phenol

Synonyms: Resorcinol mono-2-hydroxyethyl ether
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Molecular Formula: C₈H₁₀O₃

Monoisotopic Mass: 154.0629 Da

Key Structural Features: Phenolic hydroxyl (C1), Hydroxyethoxy ether tail (C3).

Experimental Protocol: Self-Validating Workflow
To replicate the fragmentation patterns described below, use the following standardized

protocol. This workflow is designed to maximize ionization efficiency while retaining labile ether

linkages for MS/MS characterization.

Liquid Chromatography (LC) Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI+).

Mobile Phase B: Acetonitrile (ACN).

Gradient: 5% B (0-1 min)

95% B (10 min)

Hold (2 min).

Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS) Parameters[4][6][7][8][9][10]
[11][12]

Ionization: Electrospray Ionization (ESI)[1][2][3]

Polarity: Dual Mode (Positive/Negative switching recommended).

Note: Phenols ionize strongly in Negative Mode ([M-H]⁻), but Positive Mode ([M+H]⁺)

often yields richer structural fragmentation data regarding the alkyl chain.

Source Temperature: 350°C (Ensure complete desolvation of the ether tail).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubs.rsc.org/en/content/getauthorversionpdf/c5np00073d
https://peptid.chem.elte.hu/files/molecules.pdf
https://pubs.rsc.org/en/content/articlelanding/2016/np/c5np00073d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425958?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile loss and skeletal

cleavage.

Fragmentation Analysis: Mechanistic Pathways
The fragmentation of 3-(2-Hydroxyethoxy)phenol is governed by the stability of the resorcinol

core and the lability of the glycol ether bond.

ESI Positive Mode ([M+H]⁺ = m/z 155)
In positive mode, protonation occurs on the ether oxygen or the aliphatic hydroxyl.

Primary Pathway (Ether Cleavage): The most abundant fragment arises from the cleavage of

the alkyl-aryl ether bond.

Transition: m/z 155

m/z 111 (Resorcinol cation) + C₂H₄O (Neutral loss: 44 Da).

Mechanism:[4][5] Protonation of the ether oxygen weakens the O-C(alkyl) bond, leading to

the elimination of ethylene oxide (or acetaldehyde equivalent) and formation of the stable

resorcinol ion.

Secondary Pathway (Dehydration):

Transition: m/z 155

m/z 137 (Neutral loss: H₂O, 18 Da).

Mechanism:[4][5] Loss of water from the terminal aliphatic hydroxyl group.

Significance: This peak is less intense in the 3-isomer compared to the 2-isomer (see

Section 4).

ESI Negative Mode ([M-H]⁻ = m/z 153)
Negative mode provides high sensitivity but simpler spectra, dominated by the stability of the

phenoxide anion.
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Major Fragment: m/z 153

m/z 109 (Resorcinol radical anion).

Loss: C₂H₄O (44 Da).

Skeletal Fragmentation: m/z 109

m/z 81 / 65.

Loss: CO (-28 Da) typical of phenolic degradation.

Visualization of Fragmentation Pathways
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Caption: Figure 1. ESI Fragmentation pathways for 3-(2-Hydroxyethoxy)phenol in Positive

(Blue) and Negative (Red) modes.

Comparative Analysis: Distinguishing Isomers
The critical analytical challenge is distinguishing the 3-isomer from the 2-isomer (Guaiacol-

derivative type) and 4-isomer (Hydroquinone-derivative type). The Ortho Effect is the primary

differentiator.

Table 1: Isomer Differentiation Matrix
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Feature
3-(2-
Hydroxyethoxy)phe
nol (Meta)

2-(2-
Hydroxyethoxy)phe
nol (Ortho)

4-(2-
Hydroxyethoxy)phe
nol (Para)

Dominant Ion (ESI+)
m/z 111 (Ether

Cleavage)
m/z 137 (Water Loss)

m/z 111 (Ether

Cleavage)

Water Loss (-18 Da) Weak / Moderate
Very Strong (Base

Peak)
Weak

Mechanism
Simple aliphatic

elimination

Ortho-assisted

Cyclization (forms 1,4-

benzodioxan ion)

Simple aliphatic

elimination

GC-MS Base Peak m/z 110 (Resorcinol)
m/z 110 or 136

(Cyclic)

m/z 110

(Hydroquinone)

Retention Time (RP) Intermediate
Late (Intramolecular

H-bonding)
Early (Most Polar)

The "Ortho Effect" Explained
In the 2-isomer, the phenolic hydroxyl group is spatially close to the hydroxyethyl ether. Upon

ionization, the phenolic hydrogen can transfer to the ether oxygen (or vice versa), facilitating

the loss of water and the formation of a stable, cyclic 1,4-benzodioxan cation (m/z 136/137).

In the 3-isomer (Meta), this geometry is impossible. Therefore, the loss of water is purely an

aliphatic elimination (less favorable), making the cleavage of the ether chain (loss of 44 Da) the

dominant pathway.

Decision Tree for Identification
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Caption: Figure 2. Decision logic for distinguishing hydroxyethoxy phenol isomers based on

MS/MS intensity and chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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